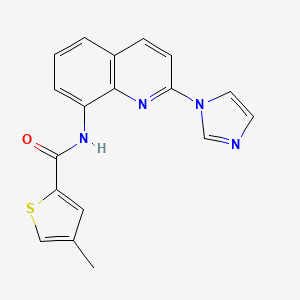

![molecular formula C9H7NO2 B2604172 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one CAS No. 1367933-93-4](/img/structure/B2604172.png)

1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one is a compound of interest in the field of heterocyclic compounds . It constitutes the core structural unit in some pharmacological reagents . Many derivatives containing furo[2,3-b]pyridine scaffold show a wide range of biological and pharmacological activities .

Synthesis Analysis

This compound, also known as Furopyridine III, is synthesized from 4-(4-(tert-butyl)phenyl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile I in two steps . The synthesis and characterization of this compound have been designed and analyzed .Molecular Structure Analysis

The molecular structure of this compound consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure . The lattice is stabilized by N—H…O, H2C—H …π and π…π intermolecular interactions leading to a three-dimensional network .Chemical Reactions Analysis

The compound exhibits fluorescent properties, which have been investigated . The fluorescence behavior of the title compound has been studied .Applications De Recherche Scientifique

Synthesis and Molecular Structure

- A compound structurally similar to 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one was synthesized, leading to the creation of 1,2-di(pyridin-2-yl)ethane-1,2-dione. This synthesis process involved treating the compound with ethyl acetate, providing insights into the molecular interactions and transformations of related compounds (Percino et al., 2006).

Fluorescent Properties and Molecular Structure

- A derivative of the Furo[2,3-b]pyridine family, namely 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one, was synthesized and its fluorescent properties were studied. The molecular structure was characterized, revealing planar furopyridine rings and specific intramolecular hydrogen bonds, contributing to a three-dimensional network. This compound exhibited fluorescence and was analyzed for antimicrobial and antioxidant properties, though it showed weak to moderate activity in these areas (Ibrahim et al., 2018).

Crystal Structure and Interactions

- The crystal structures of co-crystals of 1,2-bis(pyridin-4-yl)ethane with 4-alkoxybenzoic acids were determined, providing detailed information on the molecular interactions, such as hydrogen bonds forming linear 2:1 units, which are crucial for understanding the properties and potential applications of these compounds (Tabuchi et al., 2015).

Electrophilic Cyclization and Synthesis

- Research on electrophilic cyclization of o-acetoxy- and o-benzyloxyalkynylpyridines provided an easy approach to synthesize various disubstituted furo[3,2-b]pyridines. This methodology underlines the potential of this compound in facilitating the synthesis of polyheterocycles, showcasing its role in organic synthesis and chemical research (Arcadi et al., 2002).

Film Fabrication and Microstructure

- A study on dibranched, heterocyclic "push-pull" chromophores related to pyridine and pyrrole derivatives, demonstrated the influence of chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response. This research provides insights into the application of related heterocyclic compounds in the field of material sciences and film fabrication (Facchetti et al., 2006).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s worth noting that many researchers have been focused on antimicrobial and antioxidant activities of pyridine derivatives in recent years . This is due to the fact that free radicals are known to be the main cause of various diseases such as cancer and bacterial diseases .

Orientations Futures

The future directions in the research of this compound could involve further exploration of its biological and pharmacological activities, given that many derivatives containing furo[2,3-b]pyridine scaffold show a wide range of such activities . Additionally, its fluorescent properties could be further investigated for potential applications .

Propriétés

IUPAC Name |

1-furo[3,2-c]pyridin-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHIODXFAYDXOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

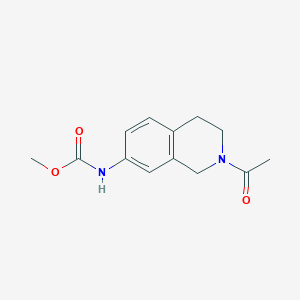

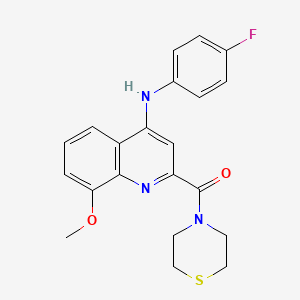

![2-Ethyl-7-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2604091.png)

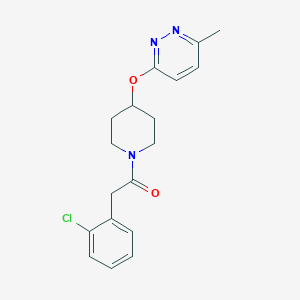

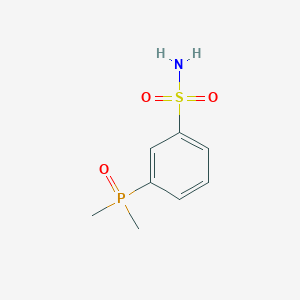

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2604092.png)

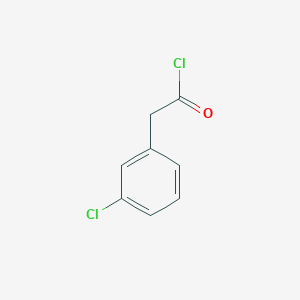

![[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2604096.png)

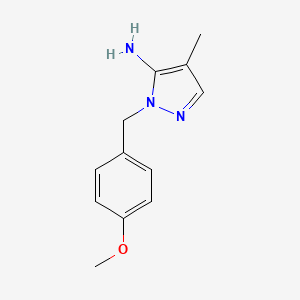

![tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate](/img/structure/B2604105.png)